molecular formula C22H25N7O3 B2412654 1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 2310125-16-5

1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2412654
CAS RN: 2310125-16-5
M. Wt: 435.488
InChI Key: XVKMUSSQMMUJTM-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a methoxyphenyl group, a methyltriazolopyridazine group, an azetidinyl group, and a oxopyrrolidine carboxamide group. These groups are often found in compounds with biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazolopyridazine and azetidinyl groups, in particular, would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the methoxy group could potentially be demethylated, or the triazole ring could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the methoxy and carboxamide groups could impact the compound’s solubility, while the multiple ring structures could affect its stability .

Scientific Research Applications

Synthetic Pathways and Structural Analysis The research includes the development of synthetic pathways for creating diverse heterocyclic compounds with potential biological activities. For instance, studies have focused on the synthesis of novel compounds through reactions involving aminonaphthyridinones, triazoles, and enaminones as key intermediates. These synthetic routes have led to the creation of compounds with varied structural features and potential for further chemical modifications (Deady & Devine, 2006).

Potential Biological Activities Several studies have explored the antimicrobial and antioxidant activities of compounds containing triazolo and pyridazine moieties. For example, compounds have been synthesized and evaluated for their antimicrobial activity against various pathogens, showcasing the potential of these compounds in addressing microbial resistance (Gilava et al., 2020). Additionally, the antioxidant properties of certain derivatives have been investigated, highlighting their potential use in combating oxidative stress-related diseases (Anusevičius et al., 2015).

Antitumor and Antiproliferative Effects Research into enaminones and related compounds has also touched on their antitumor and antimicrobial properties. Specific compounds have been synthesized and assessed for their cytotoxic effects against various cancer cell lines, indicating the potential for these compounds to be developed into anticancer agents (Riyadh, 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and biological activity. It’s important to handle all compounds with care and use appropriate safety measures .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Additionally, modifications could be made to its structure to enhance its activity or alter its properties .

properties

IUPAC Name

1-(3-methoxyphenyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3/c1-14-23-24-19-7-8-20(25-29(14)19)27-12-17(13-27)26(2)22(31)15-9-21(30)28(11-15)16-5-4-6-18(10-16)32-3/h4-8,10,15,17H,9,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKMUSSQMMUJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide

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